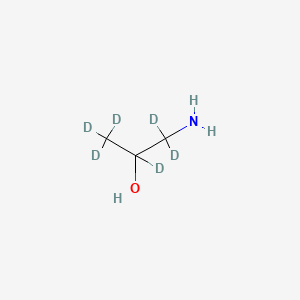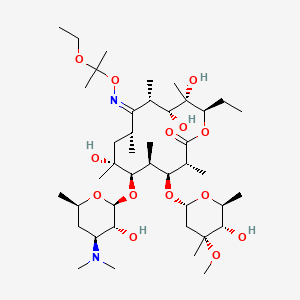
Oxacyclotetradecane Erythromycin Derivatives
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxacyclotetradecane Erythromycin Derivatives are a class of macrolide antibiotics derived from erythromycin. These compounds are known for their broad-spectrum antimicrobial activity, which makes them valuable in treating various bacterial infections. The molecular structure of these derivatives includes a large lactone ring, which is characteristic of macrolides, and modifications that enhance their pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxacyclotetradecane Erythromycin Derivatives typically involves the modification of the erythromycin molecule. One common method is the oximation of erythromycin, where the keto group at the C-9 position is converted to an oxime. This reaction is usually carried out under mild conditions using hydroxylamine derivatives .
Industrial Production Methods
Industrial production of these derivatives often involves large-scale fermentation processes to produce erythromycin, followed by chemical modification. The fermentation is carried out using strains of Saccharopolyspora erythraea, and the resulting erythromycin is then purified and chemically modified to produce the desired derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Oxacyclotetradecane Erythromycin Derivatives undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxime derivatives, hydroxylated compounds, and substituted macrolides. These modifications can enhance the antimicrobial activity and pharmacokinetic properties of the derivatives .
Applications De Recherche Scientifique
Oxacyclotetradecane Erythromycin Derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Used to treat bacterial infections, especially in patients allergic to penicillin.
Industry: Employed in the development of new antibiotics and drug delivery systems.
Mécanisme D'action
The mechanism of action of Oxacyclotetradecane Erythromycin Derivatives involves binding to the 50S ribosomal subunit of susceptible bacteria. This binding inhibits protein synthesis by preventing the translocation of peptides, ultimately leading to bacterial cell death. The molecular targets include the 23S rRNA within the ribosome, and the pathways involved are critical for bacterial protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azithromycin: Another macrolide antibiotic with a similar mechanism of action but a broader spectrum of activity.
Clarithromycin: A derivative of erythromycin with improved acid stability and better oral absorption.
Roxithromycin: A semi-synthetic derivative with enhanced pharmacokinetic properties.
Uniqueness
Oxacyclotetradecane Erythromycin Derivatives are unique due to their specific modifications, which can enhance their antimicrobial activity and reduce resistance. These derivatives often have improved pharmacokinetic properties, such as better absorption and longer half-life, compared to other macrolides .
Propriétés
Formule moléculaire |
C42H78N2O14 |
|---|---|
Poids moléculaire |
835.1 g/mol |
Nom IUPAC |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C42H78N2O14/c1-17-29-42(13,50)34(46)24(5)31(43-58-39(9,10)52-18-2)22(3)20-40(11,49)36(57-38-32(45)28(44(14)15)19-23(4)53-38)25(6)33(26(7)37(48)55-29)56-30-21-41(12,51-16)35(47)27(8)54-30/h22-30,32-36,38,45-47,49-50H,17-21H2,1-16H3/b43-31-/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,40-,41-,42-/m1/s1 |
Clé InChI |
BQIJMZDZVNPWGN-GKHWQSMJSA-N |
SMILES isomérique |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC(C)(C)OCC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
SMILES canonique |
CCC1C(C(C(C(=NOC(C)(C)OCC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


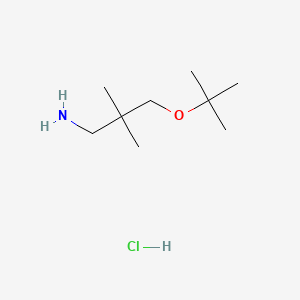
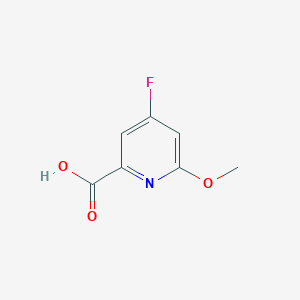
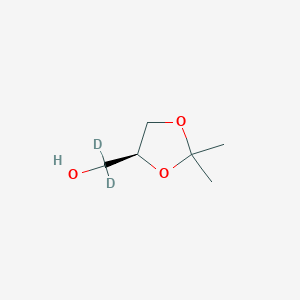


![4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde](/img/structure/B13446711.png)

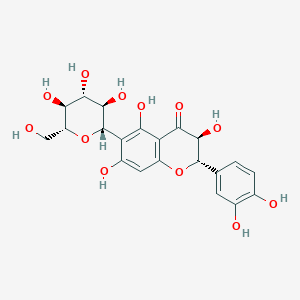
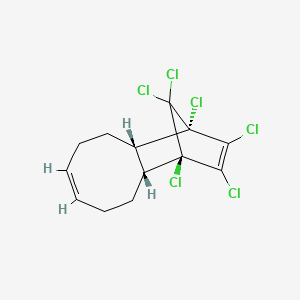
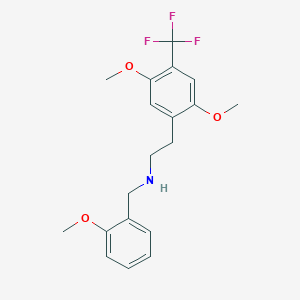
![4-{4-Chloro-2-[1-(1-methylazetidin-3-yl)-1H-pyrazol-5-yl]phenoxy}-2,5-difluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide](/img/structure/B13446740.png)
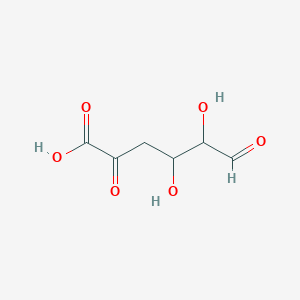
![1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13446753.png)
